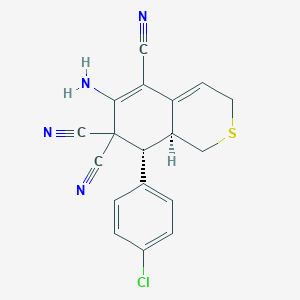
(8R,8aS)-6-amino-8-(4-chlorophenyl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8R,8AS)-6-AMINO-8-(4-CHLOROPHENYL)-5,7-DICYANO-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE: is a complex organic compound characterized by its unique structural features. This compound contains multiple functional groups, including an amino group, a chlorophenyl group, and multiple cyano groups. Its intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,8AS)-6-AMINO-8-(4-CHLOROPHENYL)-5,7-DICYANO-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the core isothiochromen structure, followed by the introduction of the amino and chlorophenyl groups. The cyano groups are then added through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and yield. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(8R,8AS)-6-AMINO-8-(4-CHLOROPHENYL)-5,7-DICYANO-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano groups or the isothiochromen ring.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, (8R,8AS)-6-AMINO-8-(4-CHLOROPHENYL)-5,7-DICYANO-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its multiple functional groups make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its activity against specific diseases or its ability to modulate biological pathways.
Industry
In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which (8R,8AS)-6-AMINO-8-(4-CHLOROPHENYL)-5,7-DICYANO-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE exerts its effects involves its interaction with molecular targets. The amino and cyano groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties. The chlorophenyl group may also participate in hydrophobic interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (8R,8aS,11aR)-N-(4-Chlorophenyl)-9,11-dioxo-10-phenyl-8a,9,10,11,11a,11b-hexahydro-8H-pyrrolo[3’,4’:3,4]pyrrolo[2,1-a]phthalazine-8-carboxamide
- (8R,8aS,11aR,11bS)-10-(4-Acetoxyphenyl)-8-[(4-chlorophenyl)carbamoyl]-9,11-dioxo-8a,9,10,11,11a,11b-hexahydro-8H-pyrrolo[3’,4’:3,4]pyrrolo[2,1-a]phthalazine-8-carboxamide
Uniqueness
What sets (8R,8AS)-6-AMINO-8-(4-CHLOROPHENYL)-5,7-DICYANO-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE apart from similar compounds is its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C18H13ClN4S |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
(8R,8aS)-6-amino-8-(4-chlorophenyl)-1,3,8,8a-tetrahydroisothiochromene-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C18H13ClN4S/c19-12-3-1-11(2-4-12)16-15-8-24-6-5-13(15)14(7-20)17(23)18(16,9-21)10-22/h1-5,15-16H,6,8,23H2/t15-,16+/m1/s1 |
InChI Key |
ZCLBAIXFQUCONY-CVEARBPZSA-N |
Isomeric SMILES |
C1C=C2[C@@H](CS1)[C@@H](C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1C=C2C(CS1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















